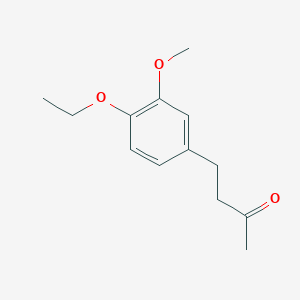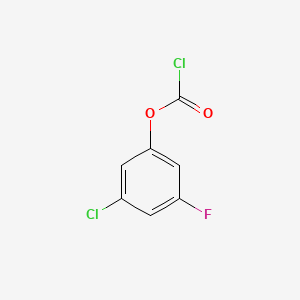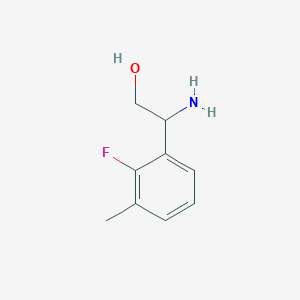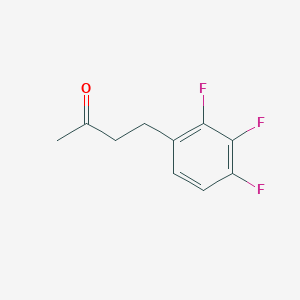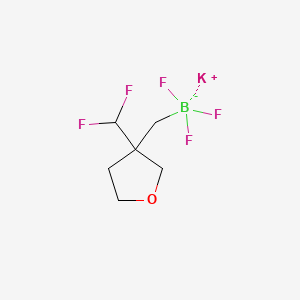
Potassium ((3-(difluoromethyl)tetrahydrofuran-3-yl)methyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide is a compound that has garnered interest in the field of chemistry due to its unique structural features and potential applications. This compound contains a trifluoroborate group, which is known for its stability and reactivity in various chemical reactions. The presence of the difluoromethyl group adds to its versatility, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide typically involves the reaction of a difluoromethylated oxolane derivative with a boron-containing reagent. One common method is the reaction of 3-(difluoromethyl)oxolane with potassium trifluoroborate under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The trifluoroborate group can participate in substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce methylated derivatives. Substitution reactions can result in a variety of functionalized products .
Wissenschaftliche Forschungsanwendungen
Potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Wirkmechanismus
The mechanism of action of potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate and difluoromethyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new bonds and functional groups. The trifluoroborate group, in particular, is known for its ability to undergo transmetalation reactions, which are crucial in many catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoroborate: A widely used reagent in Suzuki-Miyaura coupling reactions.
Difluoromethylated oxolanes: Compounds with similar difluoromethyl groups but different substituents.
Trifluoroborate derivatives: Various compounds containing the trifluoroborate group with different organic moieties.
Uniqueness
Potassium {[3-(difluoromethyl)oxolan-3-yl]methyl}trifluoroboranuide is unique due to the combination of the difluoromethyl group and the trifluoroborate group in a single molecule. This combination imparts distinct reactivity and stability, making it a versatile reagent in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H9BF5KO |
|---|---|
Molekulargewicht |
242.04 g/mol |
IUPAC-Name |
potassium;[3-(difluoromethyl)oxolan-3-yl]methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF5O.K/c8-5(9)6(1-2-13-4-6)3-7(10,11)12;/h5H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
LIKHPCMIIGPVBW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1(CCOC1)C(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



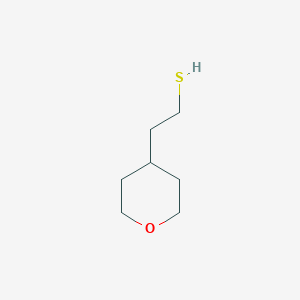
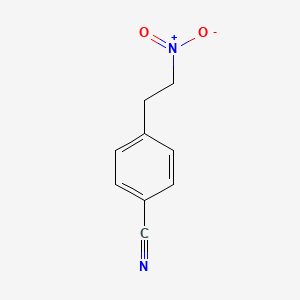
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
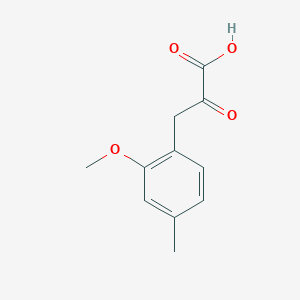
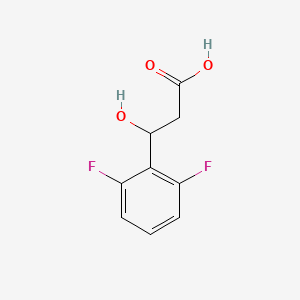
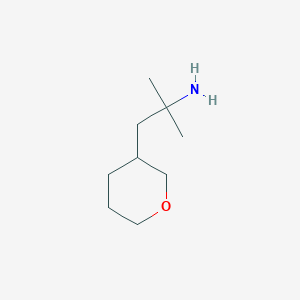
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)

